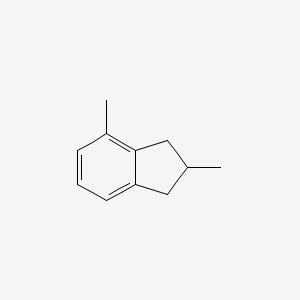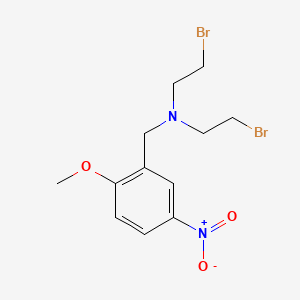
Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- is a complex organic compound with the molecular formula C15H20N2O3S. It is characterized by the presence of a 2-azabicyclo(2.2.2)octane ring system, which is a nitrogen-containing heterocycle, and a 4-methylphenylsulfonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- typically involves the following steps:
Formation of the 2-azabicyclo(2.2.2)octane ring: This can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Introduction of the formamide group: This step involves the reaction of the 2-azabicyclo(2.2.2)octane intermediate with formamide under suitable conditions.
Attachment of the 4-methylphenylsulfonyl group: This is typically done through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
化学反応の分析
Types of Reactions
Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the formamide and sulfonyl groups.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted products where the sulfonyl group is replaced by the nucleophile.
科学的研究の応用
Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: May be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The 2-azabicyclo(2.2.2)octane ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
2-Azabicyclo(3.2.1)octane: Another nitrogen-containing heterocycle with a different ring structure.
4-Methylbenzenesulfonamide: Contains the 4-methylphenylsulfonyl group but lacks the bicyclic ring system.
Uniqueness
Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- is unique due to the combination of the 2-azabicyclo(2.2.2)octane ring and the 4-methylphenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
特性
CAS番号 |
63980-08-5 |
|---|---|
分子式 |
C15H20N2O3S |
分子量 |
308.4 g/mol |
IUPAC名 |
N-(2-azabicyclo[2.2.2]octan-2-yl)-N-(4-methylphenyl)sulfonylformamide |
InChI |
InChI=1S/C15H20N2O3S/c1-12-2-8-15(9-3-12)21(19,20)17(11-18)16-10-13-4-6-14(16)7-5-13/h2-3,8-9,11,13-14H,4-7,10H2,1H3 |
InChIキー |
QEOXXJRDQNGQLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C=O)N2CC3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)




